

# A Head-to-Head Comparison of Covalent vs. Non-Covalent LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | INCB059872 |           |
| Cat. No.:            | B10855417  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator in various cancers. Its primary role involves the demethylation of mono- and di-methylated lysine 4 on histone 3 (H3K4me1/2), leading to transcriptional repression of target genes. Upregulation of LSD1 has been observed in numerous malignancies, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a compelling therapeutic target.

In the quest for effective cancer therapies, two distinct classes of LSD1 inhibitors have been developed: covalent and non-covalent inhibitors. This guide provides a comprehensive head-to-head comparison of these two classes, presenting key experimental data to inform research and drug development decisions.

#### **Mechanism of Action: A Fundamental Divide**

The core difference between these inhibitor classes lies in their interaction with the LSD1 enzyme.

Covalent inhibitors, often derivatives of tranylcypromine (TCP), form an irreversible covalent bond with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1. This "suicide inactivation" mechanism leads to a long-lasting and potent inhibition of the enzyme's activity.



Non-covalent inhibitors, on the other hand, bind reversibly to the LSD1 active site. Their binding is characterized by non-covalent interactions such as hydrogen bonds and van der Waals forces. This reversible nature can offer a different pharmacokinetic and pharmacodynamic profile, potentially impacting both efficacy and safety.

#### Signaling Pathway of LSD1 in Cancer

LSD1 primarily functions as a transcriptional co-repressor by demethylating H3K4me2, a mark associated with active enhancers and promoters. This action is often carried out in complex with other proteins, such as the CoREST complex. By removing this activating mark, LSD1 contributes to the silencing of tumor suppressor genes, promoting cell proliferation and survival. The diagram below illustrates this key signaling pathway.





Click to download full resolution via product page

Caption: LSD1-mediated demethylation of H3K4me2 leads to transcriptional repression and promotes cancer cell proliferation.

# **Quantitative Comparison of Inhibitor Performance**



The following tables summarize the biochemical potency, selectivity, and cellular activity of representative covalent and non-covalent LSD1 inhibitors.

**Table 1: Biochemical Potency Against LSD1** 

| Inhibitor Class            | Compound                    | LSD1 IC50 (nM) | Reference |
|----------------------------|-----------------------------|----------------|-----------|
| Covalent                   | Tranylcypromine             | 20700          | _         |
| ladademstat (ORY-<br>1001) | 18                          |                |           |
| Bomedemstat (IMG-7289)     | 9.7                         | _              |           |
| GSK-2879552                | 24                          |                |           |
| Non-Covalent               | Pulrodemstat (CC-<br>90011) | 0.25           |           |
| Seclidemstat (SP-<br>2577) | 13                          |                | _         |

Table 2: Selectivity Profile (IC50 in µM)

| Inhibitor        | LSD1    | MAO-A | МАО-В | LSD2 | Reference |
|------------------|---------|-------|-------|------|-----------|
| Covalent         |         |       |       |      |           |
| Tranylcyprom ine | 20.7    | 2.84  | 0.73  | >100 | _         |
| ladademstat      | 0.018   | >100  | >100  | >100 | _         |
| Bomedemstat      | 0.0097  | >25   | >25   | -    |           |
| GSK-<br>2879552  | 0.024   | >200  | >200  | >100 | _         |
| Non-Covalent     |         |       |       |      |           |
| Pulrodemstat     | 0.00025 | >10   | >10   | >10  | _         |
| Seclidemstat     | 0.013   | >100  | >100  | >10  | _         |





Table 3: Cellular Activity in AML and SCLC Cell Lines

| Inhibitor<br>Class  | Compound                | Cell Line         | Assay         | EC50/IC50<br>(nM) | Reference |
|---------------------|-------------------------|-------------------|---------------|-------------------|-----------|
| Covalent            | ladademstat             | Kasumi-1<br>(AML) | Proliferation | <1                |           |
| NCI-H1417<br>(SCLC) | Proliferation           | 1.6               |               |                   |           |
| Bomedemstat         | MV4-11<br>(AML)         | Proliferation     | ~50           |                   |           |
| GSK-<br>2879552     | NCI-H1417<br>(SCLC)     | Proliferation     | ~50           |                   |           |
| Non-Covalent        | Pulrodemstat            | Kasumi-1<br>(AML) | Proliferation | 2                 |           |
| NCI-H1417<br>(SCLC) | Proliferation           | 28                |               |                   | -         |
| Seclidemstat        | A673 (Ewing<br>Sarcoma) | Proliferation     | ~100          |                   |           |

## In Vivo Efficacy in Preclinical Models

Both covalent and non-covalent LSD1 inhibitors have demonstrated anti-tumor activity in xenograft models of AML and SCLC.

### **Table 4: In Vivo Efficacy in Xenograft Models**



| Inhibitor             | Model                                 | Dosing                         | Tumor Growth<br>Inhibition (TGI)    | Reference |
|-----------------------|---------------------------------------|--------------------------------|-------------------------------------|-----------|
| Covalent              |                                       |                                |                                     |           |
| ladademstat           | SCLC Patient-<br>Derived<br>Xenograft | 0.02 mg/kg, oral,<br>daily     | Significant tumor regression        |           |
| GSK-2879552           | NCI-H1417<br>SCLC Xenograft           | 30 mg/kg, oral,<br>twice daily | Significant tumor growth inhibition | -         |
| Non-Covalent          |                                       |                                |                                     |           |
| Pulrodemstat          | SCLC Patient-<br>Derived<br>Xenograft | 5 mg/kg, oral,<br>daily        | 78% TGI                             | _         |
| HM97211<br>derivative | AML Xenograft                         | Oral<br>administration         | Significant tumor growth inhibition | -         |

#### **Clinical Safety and Tolerability**

A key differentiator between covalent and non-covalent inhibitors is their potential for off-target effects and associated toxicities. The irreversible nature of covalent inhibitors can lead to prolonged and sometimes unexpected adverse events.

Covalent inhibitors have been associated with hematological toxicities, such as thrombocytopenia and neutropenia. For instance, the clinical development of GSK-2879552 was terminated due to safety concerns, including encephalopathy.

Non-covalent inhibitors are hypothesized to have a more favorable safety profile due to their reversible binding. While clinical data is still emerging, early results suggest that they may offer a better benefit-to-risk ratio. However, it is important to note that on-target toxicities related to LSD1 inhibition can still occur with both classes of inhibitors.

#### **Experimental Protocols**



Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of LSD1 inhibitors.

#### **LSD1 Enzymatic Inhibition Assay (HTRF)**

This assay quantifies the enzymatic activity of LSD1 by measuring the demethylation of a biotinylated H3K4me2 peptide substrate.



Click to download full resolution via product page

To cite this document: BenchChem. [A Head-to-Head Comparison of Covalent vs. Non-Covalent LSD1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855417#head-to-head-comparison-of-covalent-vs-non-covalent-lsd1-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com